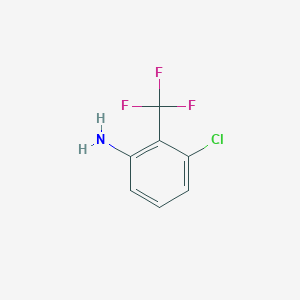

3-Chloro-2-(trifluoromethyl)aniline

カタログ番号 B1283132

CAS番号:

432-21-3

分子量: 195.57 g/mol

InChIキー: JYMNOYHOSWKVJU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

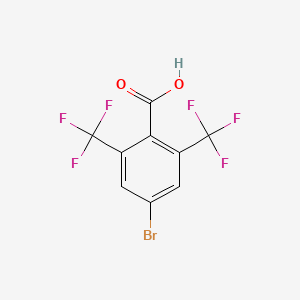

3-Chloro-2-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H5ClF3N. It has a molecular weight of 195.57 . The compound is stored at 4°C and is protected from light .

Synthesis Analysis

The synthesis of trifluoromethylated compounds, including 3-Chloro-2-(trifluoromethyl)aniline, is a significant area of research due to the importance of the CF3 group . Trifluoroacetic anhydride has been used for a scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis .Molecular Structure Analysis

The molecular structure of 3-Chloro-2-(trifluoromethyl)aniline consists of a benzene ring with a chlorine atom and a trifluoromethyl group attached to it, along with an amine group .Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of 2-amino-5-chloro 3-(trifluoromethyl)benzenethiol . It has also been used in the reductive dechlorination of compounds .Physical And Chemical Properties Analysis

3-Chloro-2-(trifluoromethyl)aniline is a liquid at room temperature. It has a boiling point of 238.2°C at 760 mmHg .科学的研究の応用

- Application : 3-Chloro-2-(trifluoromethyl)aniline is used in the synthesis of pharmaceuticals . One specific example is its use in the synthesis of Sorafenib , a drug used for the treatment of primary liver cancer .

- Method of Application : The specific methods of synthesis are not detailed in the source, but it involves the use of 3-Chloro-2-(trifluoromethyl)aniline as a building block in the synthesis process .

- Results : The result is the production of Sorafenib, a drug that has been granted “Fast Track” designation by the FDA for the therapy of advanced hepatocellular carcinoma (primary liver cancer) .

- Application : 3-Chloro-2-(trifluoromethyl)aniline is used in the synthesis of agrochemicals . One specific example is its use in the synthesis of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a chemical intermediate for the synthesis of several crop-protection products .

- Method of Application : The specific methods of synthesis are not detailed in the source, but it involves the use of 3-Chloro-2-(trifluoromethyl)aniline as a building block in the synthesis process .

- Results : The result is the production of 2,3,5-DCTF, which is in high demand as a chemical intermediate for the synthesis of several crop-protection products .

Pharmaceuticals

Agrochemicals

- Application : 2-Methyl-3-trifluoromethylaniline, a compound similar to 3-Chloro-2-(trifluoromethyl)aniline, is used in the synthesis of methylguanidine derivatives . These derivatives are prospective PET radioligands for the open channel of the NMDA receptor, which is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .

- Method of Application : The specific methods of synthesis are not detailed in the source .

- Results : The result is the production of potential PET radioligands for the NMDA receptor .

- Application : 2-Methyl-3-Trifluoromethyl Aniline, another compound similar to 3-Chloro-2-(trifluoromethyl)aniline, is an important intermediate of medicine and pesticide . It is mainly used for synthesizing analgesics and herbicides, veterinary anti-inflammatory drugs, and the like . It is also a key intermediate for synthesizing flunixin meglumine .

- Method of Application : The specific methods of synthesis are not detailed in the source .

- Results : The result is the production of various pharmaceuticals and agrochemicals .

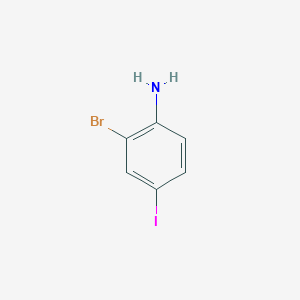

- Application : 4-Chloro-2-(trifluoromethyl)aniline, a compound similar to 3-Chloro-2-(trifluoromethyl)aniline, is used in the synthesis of 2-amino-5-chloro 3-(trifluoromethyl)benzenethiol .

- Method of Application : The specific methods of synthesis are not detailed in the source .

- Results : The result is the production of 2-amino-5-chloro 3-(trifluoromethyl)benzenethiol .

Synthesis of Methylguanidine Derivatives

Synthesis of Analgesics and Herbicides

Synthesis of 2-Amino-5-chloro 3-(trifluoromethyl)benzenethiol

- Application : Trifluoromethyl groups, such as the one in 3-Chloro-2-(trifluoromethyl)aniline, are found in many FDA-approved drugs . These drugs have various uses for treating different diseases and disorders .

- Method of Application : The specific methods of synthesis are not detailed in the source .

- Results : The result is the production of various FDA-approved drugs that contain the trifluoromethyl group .

- Application : 3-Chloro-2-(trifluoromethyl)aniline can be used in the trifluoromethylarylation of alkenes . This process allows for the functionalization of alkenes, which are versatile substrates that offer great potential for diversification .

- Method of Application : The specific methods of synthesis are not detailed in the source .

- Results : The result is the production of trifluoromethylarylated alkenes .

FDA-Approved Trifluoromethyl Group-Containing Drugs

Trifluoromethylarylation of Alkenes

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-chloro-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMNOYHOSWKVJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90548365 |

Source

|

| Record name | 3-Chloro-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-(trifluoromethyl)aniline | |

CAS RN |

432-21-3 |

Source

|

| Record name | 3-Chloro-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

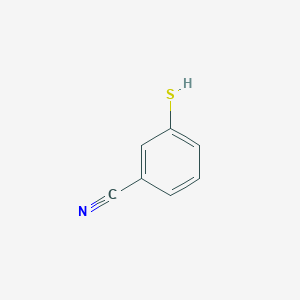

3-Sulfanylbenzonitrile

54435-88-0

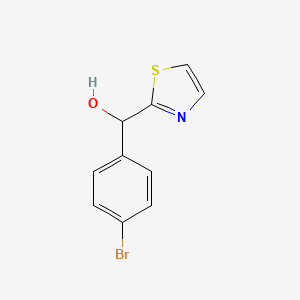

(4-Bromophenyl)(thiazol-2-yl)methanol

356552-30-2

3-amino-1H-benzo[f]chromene-2-carbonitrile

141987-72-6

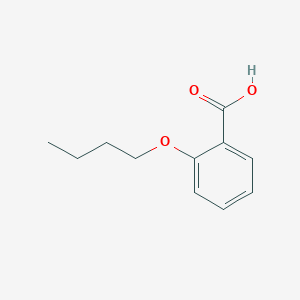

2-Butoxybenzoic acid

2200-81-9

![3-amino-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1283054.png)

![2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1283088.png)